molecular formula C17H14N4O2S B2694518 N-(2-(3-(thiophen-2-yl)ureido)phenyl)picolinamide CAS No. 1207024-18-7

N-(2-(3-(thiophen-2-yl)ureido)phenyl)picolinamide

Cat. No. B2694518
CAS RN: 1207024-18-7
M. Wt: 338.39
InChI Key: PMUMRMSYPPVSSJ-UHFFFAOYSA-N
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Description

“N-(2-(3-(thiophen-2-yl)ureido)phenyl)picolinamide” is a complex organic compound that contains a thiophene moiety . Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . This compound is a part of a broader class of thiophene-based analogs, which have been of interest to scientists due to their potential biological activity .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . A common method for synthesizing thiophene derivatives is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Molecular Structure Analysis

The molecular structure of “N-(2-(3-(thiophen-2-yl)ureido)phenyl)picolinamide” can be characterized by various spectroscopic methods, including FT-IR, 1H and 13C NMR, and single crystal X-ray crystallography . The thiophene ring system in the molecule contributes to its unique properties and applications .


Chemical Reactions Analysis

Thiophene derivatives, including “N-(2-(3-(thiophen-2-yl)ureido)phenyl)picolinamide”, can undergo a variety of chemical reactions. For instance, the CH-acidic position in the thiophene ring allows for reactions with nitriles, yielding aminothiophene derivatives . The newly formed amino group can then react in a domino process with a ketone, forming an enamine, which can condense with the keto-group to form a pyridine ring .


Physical And Chemical Properties Analysis

Thiophene, a key component of “N-(2-(3-(thiophen-2-yl)ureido)phenyl)picolinamide”, has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

properties

IUPAC Name

N-[2-(thiophen-2-ylcarbamoylamino)phenyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O2S/c22-16(14-8-3-4-10-18-14)19-12-6-1-2-7-13(12)20-17(23)21-15-9-5-11-24-15/h1-11H,(H,19,22)(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMUMRMSYPPVSSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=CC=N2)NC(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3-(thiophen-2-yl)ureido)phenyl)picolinamide

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